molecular formula C15H15ClN2 B1357542 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937604-33-6

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline

Cat. No.: B1357542
CAS No.: 937604-33-6
M. Wt: 258.74 g/mol
InChI Key: HVRZBLYYODCGLT-UHFFFAOYSA-N
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Description

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H15ClN2, has a molecular weight of 258.74 g/mol. It is characterized by the presence of a chloro group and a dihydroquinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroaniline with 3,4-dihydroquinoline under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Another quinoline derivative with similar structural features.

    3,4-Dihydroquinoline: A precursor in the synthesis of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline.

    Quinoline N-oxides: Oxidized forms of quinoline derivatives.

Uniqueness

This compound is unique due to the presence of both a chloro group and a dihydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-12-7-3-8-13(17)15(12)18-10-4-6-11-5-1-2-9-14(11)18/h1-3,5,7-9H,4,6,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZBLYYODCGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218765
Record name 3-Chloro-2-(3,4-dihydro-1(2H)-quinolinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-33-6
Record name 3-Chloro-2-(3,4-dihydro-1(2H)-quinolinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3,4-dihydro-1(2H)-quinolinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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